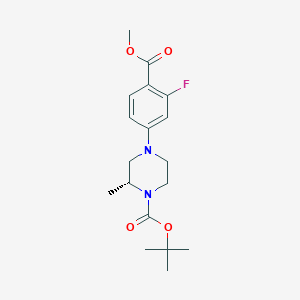
tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate
Overview
Description
Tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H25FN2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-Butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, a piperazine ring, and a phenyl moiety with fluorine and methoxycarbonyl substitutions, suggest a promising biological activity profile. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H25FN2O4, with a molecular weight of 352.4 g/mol. The structure includes:
- tert-Butyl Group : Enhances lipophilicity and stability.
- Piperazine Ring : Known for its role in drug design due to its ability to form hydrogen bonds.
- Fluorine Substitution : Often increases the binding affinity of compounds to biological targets.
- Methoxycarbonyl Group : May influence the compound's reactivity and solubility.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H25FN2O4 |
| Molecular Weight | 352.4 g/mol |
| Key Functional Groups | tert-butyl, piperazine, fluorine, methoxycarbonyl |
Enzyme Modulation
Research indicates that this compound acts as a modulator of specific enzymes involved in lipid metabolism:
- Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in the degradation of endocannabinoids, which are involved in various physiological processes. Inhibition of MAGL may have therapeutic implications for conditions such as pain and inflammation.
- Alpha-Beta Hydrolase Domain 6 (ABHD6) : Similar to MAGL, ABHD6 is involved in lipid signaling pathways. Compounds that modulate this enzyme could potentially be beneficial in treating metabolic disorders.
Case Studies
The proposed mechanism of action involves the compound's ability to bind to the active sites of MAGL and ABHD6, inhibiting their enzymatic activity. This inhibition leads to an accumulation of lipid signaling molecules that can modulate various physiological responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | Simpler structure without fluorine |
| Tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | C17H22FN2O4 | Lacks methoxycarbonyl group |
| Tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C12H22N2O2 | Dimethyl substitution alters steric properties |
The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-4-(3-fluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-12-11-20(8-9-21(12)17(23)25-18(2,3)4)13-6-7-14(15(19)10-13)16(22)24-5/h6-7,10,12H,8-9,11H2,1-5H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVOQQAWUMQFM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















